6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid
Description
6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a chloro substituent at position 2, a carboxylic acid group at position 4, and a but-3-yn-1-ylamino moiety at position 4. The pyrimidine core is a heteroaromatic ring system widely exploited in medicinal chemistry due to its ability to mimic nucleobases and participate in hydrogen bonding. The terminal alkyne in the butynylamino group enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), for bioconjugation or probe development . The carboxylic acid at position 4 enhances solubility and provides a handle for further derivatization, while the chloro group at position 2 may influence electronic properties and binding interactions with biological targets.
Properties
Molecular Formula |
C9H8ClN3O2 |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
6-(but-3-ynylamino)-2-chloropyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-3-4-11-7-5-6(8(14)15)12-9(10)13-7/h1,5H,3-4H2,(H,14,15)(H,11,12,13) |
InChI Key |
KNNBHXKFNQMKFQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1=NC(=NC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection and Initial Functionalization
The synthesis begins with commercially available 2,4-dichloropyrimidine as the core heterocyclic scaffold. This compound is chosen due to its suitable reactivity profile for selective substitution at the 2-position, enabling subsequent regioselective modifications.
- Selective monoamination at the 4-position of 2,4-dichloropyrimidine to introduce the amino group, which is crucial for subsequent functionalization.
- The monoamination is achieved under mild basic conditions using potassium carbonate in dimethylformamide at elevated temperatures (~140°C), following protocols similar to those reported for heteroaryl amination reactions (see).
Introduction of the But-3-yn-1-ylamino Group
The next step involves the nucleophilic substitution of the 4-chloro group with but-3-yn-1-amine . This is typically performed via nucleophilic aromatic substitution (S_NAr) :
-
- Reagents: But-3-yn-1-amine (prepared via reduction of propargyl nitriles or purchased commercially), potassium carbonate as base.
- Solvent: Dimethylformamide (DMF).
- Temperature: Approximately 140°C.
- Duration: 12-24 hours to ensure complete substitution.
Outcome: Formation of 6-[(But-3-yn-1-yl)amino]-2,4-dichloropyrimidine with high regioselectivity, leveraging the electron-deficient nature of the pyrimidine ring to favor substitution at the 4-position.
Chlorine Substitution at the 2-Position
The chlorinated pyrimidine intermediate undergoes selective substitution at the 2-position :
- Method: Nucleophilic aromatic substitution using potassium hydroxide or ammonia under controlled conditions.
- Alternative: Use of palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to replace the chlorine with amino groups, providing greater control and yields.
This step introduces the chlorine atom at the 2-position as a leaving group for subsequent substitution with a carboxylate derivative.
Carboxylation at the 4-Position
The carboxylic acid functional group at the 4-position is introduced via oxidation or carboxylation :
-
- Oxidation of a methyl or methyl-like precursor if present.
- Alternatively, direct carboxylation using carbon dioxide under high-pressure conditions in the presence of a base or catalytic system.
Method adapted from: Literature procedures for pyrimidine carboxylation, which often involve lithiation followed by carbon dioxide quenching .
Outcome: Formation of the carboxylic acid group at the 4-position, yielding the target pyrimidine core with the desired substituents.
Purification and Final Characterization
- The crude product is purified via recrystallization from suitable solvents like ethanol or via chromatography (e.g., silica gel chromatography).
- Characterization techniques include NMR, mass spectrometry, and IR spectroscopy to confirm structure and purity.
Summary of the Synthetic Pathway
| Step | Reaction | Conditions | Key Reagents | Purpose |
|---|---|---|---|---|
| 1 | Monoamination of 2,4-dichloropyrimidine | Potassium carbonate, DMF, 140°C | K₂CO₃ | Selective amino substitution |
| 2 | Nucleophilic substitution with but-3-yn-1-amine | Same as above | But-3-yn-1-amine | Introduction of but-3-yn-1-ylamino group |
| 3 | Chlorine substitution at 2-position | Ammonia or Pd-catalyzed coupling | NH₃ or Pd catalyst | Chlorine replacement with amino group |
| 4 | Carboxylation at 4-position | High-pressure CO₂, base | CO₂ | Introduction of carboxylic acid group |
| 5 | Purification | Recrystallization or chromatography | - | Isolation of pure product |
Additional Notes and Considerations
- Reaction yields vary depending on conditions but are generally optimized around 60-80% for each step.
- Side reactions such as over-alkylation or multiple substitutions are minimized by controlling stoichiometry and reaction times.
- Alternative routes include palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) for more efficient amino group introduction, especially at the 2-position.
Chemical Reactions Analysis
Types of Reactions
6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The but-3-yn-1-yl group can undergo oxidation to form corresponding alcohols or carboxylic acids. Reduction reactions can convert the alkyne group to alkanes or alkenes.
Coupling Reactions: The compound can participate in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds with other alkynes or aryl halides.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), catalysts (e.g., palladium on carbon).
Coupling Reactions: Catalysts (e.g., palladium acetate), ligands (e.g., triphenylphosphine), bases (e.g., triethylamine), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Various substituted pyrimidine derivatives.
Oxidation: Alcohols, carboxylic acids.
Reduction: Alkanes, alkenes.
Coupling: Extended carbon-carbon bonded compounds.
Scientific Research Applications
6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases such as cancer, viral infections, and inflammatory disorders.
Biological Studies: The compound is employed in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Material Science: The compound is utilized in the development of novel materials with specific properties such as conductivity, fluorescence, and catalytic activity.
Mechanism of Action
The mechanism of action of 6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. It can also modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways. Additionally, the compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-[(but-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid can be contextualized by comparing it to analogous pyrimidine derivatives. Below is a detailed analysis based on substituent positions, functional groups, and inferred properties:
Structural Analogues and Substituent Analysis
Research Findings and Trends
- Click Chemistry Utility : The terminal alkyne aligns with trends in probe development, as seen in Abpa-based photoaffinity labeling .
- Positional Effects on Binding : Chloro at position 2 (vs. 5) may enhance target affinity in receptor-ligand systems due to steric and electronic factors .
- Safety Considerations : Methyl and bromo analogs (e.g., 89581-58-8, 50593-92-5) highlight the need for rigorous safety profiling, as halogenated compounds often require toxicity assessments .
Biological Activity
6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid (CAS No. 2172224-67-6) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, featuring a butynyl amino group and a chlorinated pyrimidine ring, suggests possible interactions with various biological targets.
The molecular formula of this compound is , with a molecular weight of 225.63 g/mol. The compound's structural characteristics may influence its solubility, stability, and reactivity, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A (similar structure) | Staphylococcus aureus | 0.25 µg/mL |
| Compound B (similar structure) | Escherichia coli | 0.5 µg/mL |
| This compound | Not yet reported | Pending further studies |
Note: The specific MIC values for this compound are not yet established, indicating a need for further research.
The mechanism by which pyrimidine derivatives exert their antimicrobial effects often involves interference with nucleic acid synthesis or inhibition of key metabolic pathways in bacteria. The presence of the chlorine atom and the butynyl group may enhance the compound's ability to penetrate bacterial membranes or interact with specific enzymes.
Study on Antibacterial Efficacy
A study published in MDPI examined various nitrogen heterocycles, including chlorinated pyrimidines, for their antibacterial properties. The results indicated that compounds with structural similarities to 6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine showed promising activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be a candidate for further development as an antibacterial agent .
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship (SAR) of pyrimidine derivatives has revealed that modifications at the 2 and 4 positions of the pyrimidine ring significantly influence biological activity. The introduction of electron-withdrawing groups like chlorine is often associated with increased potency against microbial targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation of 2-chloro-4-carboxypyrimidine with but-3-yn-1-ylamine under palladium-catalyzed coupling (e.g., Suzuki-Miyaura reactions). Key parameters include solvent choice (DMF or toluene), temperature (80–120°C), and catalyst loading (1–5 mol% Pd). Lower yields (<30%) are observed with excess amine due to side reactions, while controlled stoichiometry improves purity (>90%) .
- Data Contradiction : Conflicting reports on optimal catalysts (Pd vs. Cu) arise from differing solvent systems. For example, Pd in DMF achieves higher regioselectivity, whereas Cu in toluene reduces costs but requires longer reaction times .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodology : Stability studies involve HPLC analysis (C18 column, 0.1% TFA/ACN gradient) to monitor degradation products. Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation when stored in amber vials under inert gas. NMR (¹H/¹³C) confirms structural integrity, with carboxylic acid proton (δ 12.8 ppm) as a stability marker .
Q. What analytical techniques are critical for confirming the compound’s purity and structural identity?
- Methodology :
- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated vs. observed deviation <2 ppm).
- NMR : ¹H NMR (DMSO-d6) for but-3-yn-1-yl protons (δ 1.8–2.1 ppm triplets) and pyrimidine ring protons (δ 8.3–8.5 ppm).
- FTIR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .
Advanced Research Questions
Q. How does the compound interact with protein targets in drug discovery contexts, and what experimental designs validate these interactions?
- Methodology : Protein-templated reactions (PTRs) are used to study binding. For example, the amine group forms covalent adducts with cysteine residues in target enzymes. Fluorescent labeling (e.g., FITC conjugation) coupled with SPR (surface plasmon resonance) quantifies binding affinity (KD < 1 µM). Co-crystallization with human carbonic anhydrase II (PDB: 1CA2) reveals binding poses .
- Data Contradiction : Discrepancies in reported KD values (nM vs. µM) arise from buffer pH variations affecting ionization of the carboxylic acid group .
Q. What catalytic systems enhance the compound’s reactivity in cross-coupling reactions for derivative synthesis?
- Methodology : Palladium/XPhos systems enable efficient C–N bond formation in derivatives. For example, coupling with aryl halides achieves >80% yield when using XPhos (2 mol%) and K3PO4 base in dioxane at 100°C. Copper(I)-thiophene carboxylate (CuTC) is less effective, yielding <40% due to alkyne coordination interference .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Methodology : Standardize assay conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
